3-氨基-4-(1-哌啶基)苯甲酸乙酯

描述

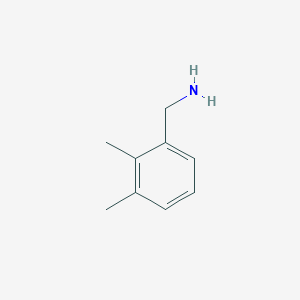

Ethyl 3-amino-4-(1-piperidinyl)benzoate is a chemical compound with the molecular formula C14H20N2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Ethyl 3-amino-4-(1-piperidinyl)benzoate and its derivatives often involves procedures such as alkylation and esterification . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular weight of Ethyl 3-amino-4-(1-piperidinyl)benzoate is 248.32 g/mol. More detailed information about its molecular structure can be obtained through spectroscopic methods such as FT-IR, 1H and 13C NMR, Mass, and UV–visible spectroscopies .Chemical Reactions Analysis

Ethyl 3-amino-4-(1-piperidinyl)benzoate can undergo various chemical reactions. For instance, it can be used to synthesize a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), through a coupling reaction .Physical And Chemical Properties Analysis

Ethyl 3-amino-4-(1-piperidinyl)benzoate has a molecular weight of 248.3208 . More detailed physical and chemical properties can be obtained through various analytical techniques .科学研究应用

Role in Drug Discovery

Piperidine derivatives, such as “Ethyl 3-amino-4-(1-piperidinyl)benzoate”, play a significant role in drug discovery . They are present in more than twenty classes of pharmaceuticals and are used as key synthetic fragments for designing drugs .

Anticancer Applications

Piperidine derivatives have been utilized in various ways as anticancer agents . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Antimicrobial and Antifungal Applications

Piperidine derivatives also exhibit antimicrobial and antifungal properties . This makes them valuable in the development of new treatments for various infectious diseases.

Analgesic and Anti-inflammatory Applications

Compounds with a piperidine moiety have been used as analgesic and anti-inflammatory agents . This suggests potential applications in pain management and the treatment of inflammatory conditions.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests potential applications in the treatment of various psychiatric disorders.

Antimalarial Applications

Some piperidine derivatives have shown activity against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, suggesting potential applications in antimalarial treatments .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . This suggests potential applications in the treatment of various viral infections.

作用机制

安全和危害

未来方向

Ethyl 3-amino-4-(1-piperidinyl)benzoate and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of novel azo dye compounds with nonlinear optical properties . They are also being sold for pharmaceutical testing , indicating potential future applications in the pharmaceutical industry.

属性

IUPAC Name |

ethyl 3-amino-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-13(12(15)10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNCMBCPAWKKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384780 | |

| Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-piperidinyl)benzoate | |

CAS RN |

71254-74-5 | |

| Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

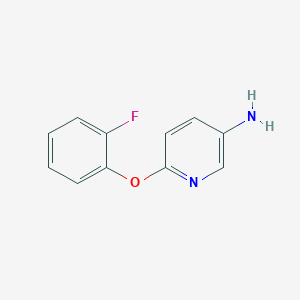

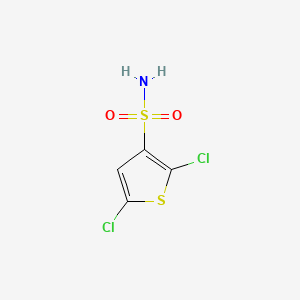

![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)